N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a benzenesulfonohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different halogens or functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and ethoxy group enhances its potential for various chemical transformations and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15BrN2O3S |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-2-21-15-9-8-13(16)10-12(15)11-17-18-22(19,20)14-6-4-3-5-7-14/h3-11,18H,2H2,1H3/b17-11+ |
InChI Key |
LABJBWNWCXRFNE-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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